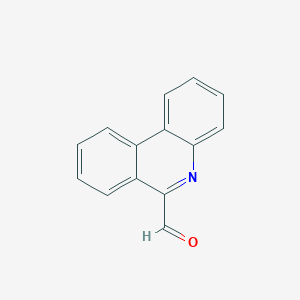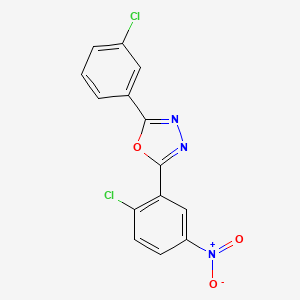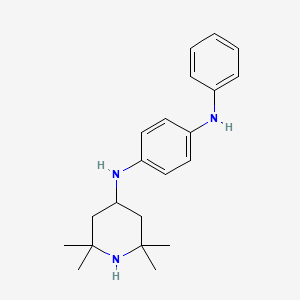
1,3-bis(2,6-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’-bis(2,6-dimethylphenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of urea, where the hydrogen atoms are replaced by 2,6-dimethylphenyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(2,6-dimethylphenyl)- typically involves the reaction of 2,6-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 2,6-dimethylaniline to yield the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of Urea, N,N’-bis(2,6-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions
Urea, N,N’-bis(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
Urea, N,N’-bis(2,6-dimethylphenyl)- finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Urea, N,N’-bis(2,6-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Urea, N,N’-bis(2,4-dimethylphenyl)-
- Urea, N,N’-bis(3,5-dimethylphenyl)-
- Thiourea derivatives
Uniqueness
Urea, N,N’-bis(2,6-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which influences its reactivity and interaction with other molecules. This structural uniqueness imparts distinct properties that are not observed in other similar compounds .
特性
CAS番号 |
25348-08-7 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
1,3-bis(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-11-7-5-8-12(2)15(11)18-17(20)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChIキー |
JXUWOLMXMGHGMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trimethyl-[3-oxo-3-(4-propoxyphenyl)propyl]azanium;iodide](/img/structure/B1654537.png)










![5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1654553.png)
